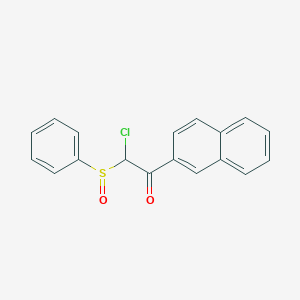
2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a benzenesulfinyl group, a chloro group, and a naphthyl group attached to an ethanone backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chloro-1-(naphthalen-2-yl)ethanone with benzenesulfinyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzenesulfinyl group yields a sulfone, while reduction of the chloro group results in the corresponding hydrocarbon.
Wissenschaftliche Forschungsanwendungen
2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic activity. The chloro group can participate in electrophilic substitution reactions, further modulating the compound’s biological activity. The naphthyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
2-(Benzenesulfinyl)-2-chloro-1-(naphthalen-2-yl)ethan-1-one can be compared with other similar compounds such as:
1-(Naphthalen-2-yl)ethanone: Lacks the benzenesulfinyl and chloro groups, resulting in different reactivity and applications.
2-(Cyanosulfanyl)-1-(naphthalen-2-yl)ethan-1-one: Contains a cyanosulfanyl group instead of a benzenesulfinyl group, leading to distinct chemical properties and uses.
The presence of the benzenesulfinyl and chloro groups in this compound imparts unique reactivity and makes it a versatile compound in various scientific applications.
Eigenschaften
CAS-Nummer |
162147-96-8 |
|---|---|
Molekularformel |
C18H13ClO2S |
Molekulargewicht |
328.8 g/mol |
IUPAC-Name |
2-(benzenesulfinyl)-2-chloro-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C18H13ClO2S/c19-18(22(21)16-8-2-1-3-9-16)17(20)15-11-10-13-6-4-5-7-14(13)12-15/h1-12,18H |
InChI-Schlüssel |
IRELWEGSVSBRHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)C(C(=O)C2=CC3=CC=CC=C3C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


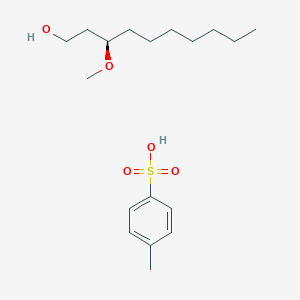

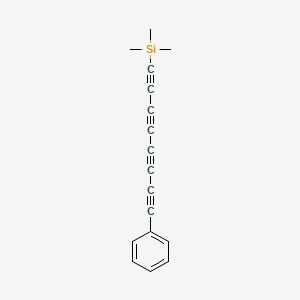
![1-Propanesulfonic acid, 3,3'-[1,2-ethanediylbis(ethylimino)]bis-](/img/structure/B12568506.png)
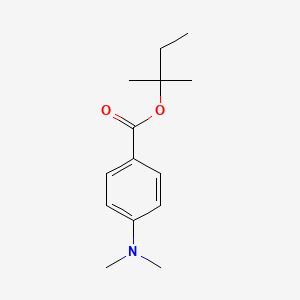



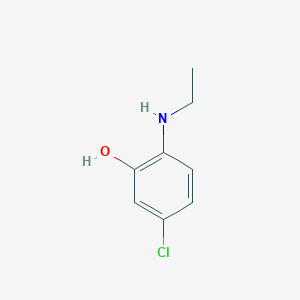
![6-[(2-Hexyldecyl)oxy]-7H-purine](/img/structure/B12568550.png)

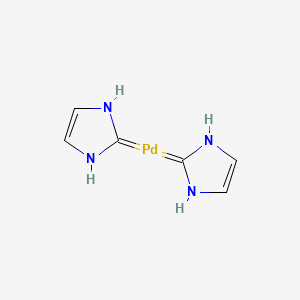
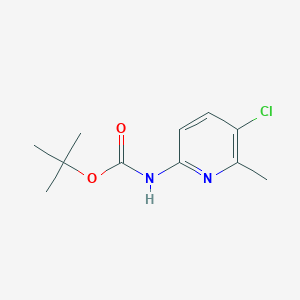
![2-{[5-(Butylsulfanyl)-1,3,4-thiadiazol-2-YL]sulfanyl}benzene-1,4-diol](/img/structure/B12568577.png)
